molecular formula C16H10O7 B3053597 4-(2-Carboxybenzoyl)phthalic acid CAS No. 5466-99-9

4-(2-Carboxybenzoyl)phthalic acid

Cat. No.: B3053597
CAS No.: 5466-99-9
M. Wt: 314.25 g/mol
InChI Key: HVFUYBNYHCZLSY-UHFFFAOYSA-N
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Description

4-(2-Carboxybenzoyl)phthalic acid is a chemical compound known for its unique structure and properties. It is an aromatic dicarboxylic acid derivative, which has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxybenzoyl)phthalic acid typically involves the oxidation of precursor compounds. One common method is the oxidation of 1,2-dimethylbenzene (o-xylene) using strong oxidizing agents such as potassium permanganate or potassium dichromate under acidic conditions . This process converts the methyl groups into carboxylic acid groups, resulting in the formation of phthalic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of phthalic acid derivatives, including this compound, often involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to yield the desired acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxybenzoyl)phthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield more highly oxidized derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(2-Carboxybenzoyl)phthalic acid exerts its effects involves the inhibition of specific enzymes. For example, it has been identified as a CDC25 phosphatase inhibitor, which interferes with the cell cycle by preventing the dephosphorylation of key regulatory proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: A simpler aromatic dicarboxylic acid with similar chemical properties.

    Isophthalic Acid: An isomer of phthalic acid with carboxylic acid groups in the meta position.

    Terephthalic Acid: Another isomer with carboxylic acid groups in the para position.

Uniqueness

4-(2-Carboxybenzoyl)phthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDC25 phosphatases sets it apart from other phthalic acid derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2-carboxybenzoyl)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c17-13(9-3-1-2-4-10(9)14(18)19)8-5-6-11(15(20)21)12(7-8)16(22)23/h1-7H,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFUYBNYHCZLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282891
Record name NSC28620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-99-9
Record name NSC28620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3,4-Benzophenonetricarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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